3-[(1-Naphthylmethyl)amino]propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Naphthylmethyl)amino]propan-1-OL is an organic compound with the molecular formula C14H17NO and a molecular weight of 215.3 g/mol It is characterized by the presence of a naphthylmethyl group attached to an amino-propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Naphthylmethyl)amino]propan-1-OL typically involves the reaction of 1-naphthylmethylamine with an appropriate propanol derivative. One common method is the reductive amination of 1-naphthylmethylamine with 3-chloropropanol in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as chromatography may also be employed to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
3-[(1-Naphthylmethyl)amino]propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of naphthylmethyl ketone or aldehyde.
Reduction: Formation of naphthylmethylamine.
Substitution: Formation of various substituted naphthylmethyl derivatives.
Scientific Research Applications
3-[(1-Naphthylmethyl)amino]propan-1-OL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(1-Naphthylmethyl)amino]propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(1-Naphthylmethyl)amino]propan-2-OL
- 3-[(2-Naphthylmethyl)amino]propan-1-OL
- 3-[(1-Naphthylmethyl)amino]butan-1-OL
Uniqueness
3-[(1-Naphthylmethyl)amino]propan-1-OL is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its naphthylmethyl group provides aromatic stability and potential for π-π interactions, while the amino-propanol backbone allows for versatile chemical modifications .
Properties
IUPAC Name |
3-(naphthalen-1-ylmethylamino)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-10-4-9-15-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-3,5-8,15-16H,4,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOYLCZWOWPRLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349824 |
Source
|
Record name | 3-[(1-NAPHTHYLMETHYL)AMINO]PROPAN-1-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14131-11-4 |
Source
|
Record name | 3-[(1-NAPHTHYLMETHYL)AMINO]PROPAN-1-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.